molecular formula C15H20BrN3O3 B1396732 4-(6-Bromopyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1049022-93-6

4-(6-Bromopyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1396732
M. Wt: 370.24 g/mol
InChI Key: YDSKRDZTYXESNQ-UHFFFAOYSA-N
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Description

“4-(6-Bromopyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound used for pharmaceutical testing . It is derived from 6-Bromopyridine-2-carbonyl acid, which has an empirical formula of C6H4BrNO2 .

Scientific Research Applications

Chemical Structure and Properties

The six-membered ring of a similar ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, is noted for its distorted half-chair configuration. This compound forms hydrogen bonds between the OH group and the protecting carbonyl group, and between NH and the piperazine oxo group, which is significant in understanding the behavior of similar compounds (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been detailed. These compounds exhibit specific molecular shapes and crystal structures, with the study also exploring their antibacterial and antifungal activities (Kulkarni et al., 2016).

Structural Analysis

X-ray diffraction has been used to determine the crystal structure of related compounds, such as N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine. This technique helps in understanding the molecular geometry and intermolecular interactions of similar compounds (Zou Xia, 2001).

Chemical Synthesis Techniques

Efficient synthesis methods for related compounds, such as bifunctional tetraaza macrocycles, have been developed. These methods involve cyclization and deprotection processes, which are crucial for creating various medically significant compounds (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Biological Activity

Investigations into the biological activities of similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been conducted. These studies focus on antibacterial and anthelmintic properties, which are relevant to the pharmaceutical industry (Sanjeevarayappa et al., 2015).

Enantioselective Synthesis

Research into the enantioselective synthesis of derivatives, such as sedridines, ethylnorlobelols, and coniine using 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, highlights the importance of these compounds in producing biologically active alkaloids (Passarella et al., 2005).

Anticorrosive Applications

Notably, compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been studied for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This research opens up applications in industrial materials science (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-2-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-7-18(8-10-19)13(20)11-5-4-6-12(16)17-11/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKRDZTYXESNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Bromopyridine-2-carbonyl)-piperazine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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